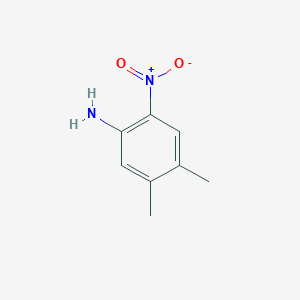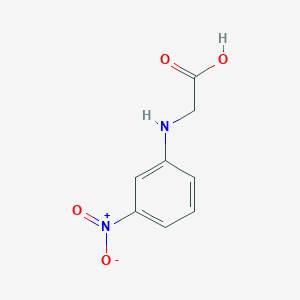
Ethanethioamide, N-(4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanethioamide, N-(4-methylphenyl)- is a chemical compound that has been widely used in scientific research for its various applications. It is a thioamide derivative of ethanamine and is also known as 4-Methylthiobenzylamine.
Mécanisme D'action
The mechanism of action of Ethanethioamide, N-(4-methylphenyl)- is not well understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body, which can lead to a variety of biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
Ethanethioamide, N-(4-methylphenyl)- has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to a decrease in the production of certain chemicals in the body. Additionally, it has been shown to have antifungal and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Ethanethioamide, N-(4-methylphenyl)- in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it is a versatile reagent that can be used in the synthesis of a variety of organic compounds. However, one of the limitations of using this compound is that its mechanism of action is not well understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are many potential future directions for research involving Ethanethioamide, N-(4-methylphenyl)-. One possible direction is to further investigate its mechanism of action and how it interacts with enzymes in the body. Additionally, it may be possible to develop new drugs and pharmaceuticals based on the properties of this compound. Finally, it may be possible to use this compound in the development of new materials with unique properties.
Méthodes De Synthèse
Ethanethioamide, N-(4-methylphenyl)- can be synthesized by the reaction of 4-methylbenzenethiol with ethyl chloroacetate in the presence of sodium ethoxide. The product obtained is then hydrolyzed using hydrochloric acid, and the resulting compound is purified using recrystallization.
Applications De Recherche Scientifique
Ethanethioamide, N-(4-methylphenyl)- has been widely used in scientific research for its various applications. It is commonly used as a reagent in the synthesis of various organic compounds. It is also used as a starting material for the synthesis of other thioamide derivatives. Additionally, it is used in the development of new drugs and pharmaceuticals.
Propriétés
Numéro CAS |
5310-17-8 |
|---|---|
Nom du produit |
Ethanethioamide, N-(4-methylphenyl)- |
Formule moléculaire |
C9H11NS |
Poids moléculaire |
165.26 g/mol |
Nom IUPAC |
N-(4-methylphenyl)ethanethioamide |
InChI |
InChI=1S/C9H11NS/c1-7-3-5-9(6-4-7)10-8(2)11/h3-6H,1-2H3,(H,10,11) |
Clé InChI |
RTCFUGQNYGWPQI-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)N=C(C)S |
SMILES |
CC1=CC=C(C=C1)NC(=S)C |
SMILES canonique |
CC1=CC=C(C=C1)NC(=S)C |
Autres numéros CAS |
5310-17-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Formamide, N-[4-(dimethylamino)phenyl]-](/img/structure/B181748.png)









![3H-Diazirine, 3-chloro-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B181769.png)
